4-bromo-N-[2-(5-nitro-2-furyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
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Overview
Description
4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a quinazoline ring, and a benzamide group, making it a molecule of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves multiple steps:
Preparation of 2-bromo-5-nitrofuran: This is achieved by the bromination of 5-nitrofuran using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions.
Formation of the quinazoline ring: The intermediate is then reacted with anthranilic acid derivatives under acidic or basic conditions to form the quinazoline ring.
Coupling with benzamide: The final step involves coupling the quinazoline derivative with benzoyl chloride or benzamide in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, Fe/HCl
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of furan epoxides or furans with additional oxygen functionalities.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer properties.
Biological Research: Used as a probe to study various biological pathways and interactions.
Industrial Applications: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(5-NITROFURAN-2-YL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with biological macromolecules:
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino-thiazolidin-4-one: Known for its antimicrobial activity.
Nitrofurantoin: A well-known antibiotic used to treat urinary tract infections.
Properties
Molecular Formula |
C19H13BrN4O5 |
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Molecular Weight |
457.2 g/mol |
IUPAC Name |
4-bromo-N-[2-(5-nitrofuran-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C19H13BrN4O5/c20-12-7-5-11(6-8-12)18(25)22-23-17(15-9-10-16(29-15)24(27)28)21-14-4-2-1-3-13(14)19(23)26/h1-10,17,21H,(H,22,25) |
InChI Key |
KAILKZVQOMCMHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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